molecular formula C6H9NO4 B14131664 (R)-Methyl 3-methyl-2-oxooxazolidine-4-carboxylate CAS No. 286844-99-3

(R)-Methyl 3-methyl-2-oxooxazolidine-4-carboxylate

Cat. No.: B14131664
CAS No.: 286844-99-3
M. Wt: 159.14 g/mol
InChI Key: XPDODSUVWIVAPY-SCSAIBSYSA-N
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Description

®-Methyl 3-methyl-2-oxooxazolidine-4-carboxylate is a heterocyclic compound that belongs to the oxazolidine family. Oxazolidines are five-membered rings containing one nitrogen and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 3-methyl-2-oxooxazolidine-4-carboxylate typically involves the reaction of 1,2-amino alcohols with carboxylic acids or their derivatives. One common method is the metal-free domino annulation/Mannich reaction, which involves the cyclization of 1,2-amino alcohols with formaldehyde and aryl- or alkylpropiolic acids . Another method is the transition metal-catalyzed cascade reaction, which uses catalysts like palladium to facilitate the formation of the oxazolidine ring .

Industrial Production Methods

Industrial production of oxazolidines, including ®-Methyl 3-methyl-2-oxooxazolidine-4-carboxylate, often employs large-scale multicomponent reactions. These methods are designed to be efficient and cost-effective, utilizing readily available starting materials and catalysts to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

®-Methyl 3-methyl-2-oxooxazolidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinones, while reduction can produce different oxazolidine derivatives .

Mechanism of Action

The mechanism of action of ®-Methyl 3-methyl-2-oxooxazolidine-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The compound can bind to active sites on enzymes, altering their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Methyl 3-methyl-2-oxooxazolidine-4-carboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

286844-99-3

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

methyl (4R)-3-methyl-2-oxo-1,3-oxazolidine-4-carboxylate

InChI

InChI=1S/C6H9NO4/c1-7-4(5(8)10-2)3-11-6(7)9/h4H,3H2,1-2H3/t4-/m1/s1

InChI Key

XPDODSUVWIVAPY-SCSAIBSYSA-N

Isomeric SMILES

CN1[C@H](COC1=O)C(=O)OC

Canonical SMILES

CN1C(COC1=O)C(=O)OC

Origin of Product

United States

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